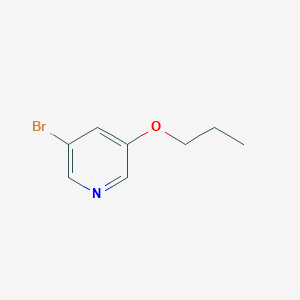3-Bromo-5-propoxypyridine
CAS No.: 370879-78-0
Cat. No.: VC2474044
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 370879-78-0 |
|---|---|
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | 3-bromo-5-propoxypyridine |
| Standard InChI | InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 |
| Standard InChI Key | RPZVZCUMJDFFTE-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC(=CN=C1)Br |
| Canonical SMILES | CCCOC1=CC(=CN=C1)Br |
Introduction
3-Bromo-5-propoxypyridine is a chemical compound with the molecular formula C₈H₁₀BrNO. It is identified by the CAS number 370879-78-0 and has a molecular weight of approximately 216.07 g/mol . This compound is part of the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial processes due to their unique chemical properties.
Synthesis and Applications
While specific synthesis methods for 3-Bromo-5-propoxypyridine are not widely detailed in available literature, pyridine derivatives are often synthesized through various organic reactions such as Suzuki cross-coupling reactions. These reactions involve palladium catalysts and are commonly used to form carbon-carbon bonds between aryl halides and boronic acids .
Safety and Handling
Handling of 3-Bromo-5-propoxypyridine requires caution due to its potential hazards. The compound is classified under the GHS hazard statements, which include flammability (H227), toxicity (H302, H311, H331), and irritation (H315, H319, H335) . Proper storage and handling procedures should be followed to minimize risks.
| Hazard Statement | Description |
|---|---|
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume